Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS No.:
Cat. No.: VC17350674
Molecular Formula: C16H22N2O3
Molecular Weight: 290.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O3 |
|---|---|
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | benzyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O3/c17-14-10-16(21-12-14)6-8-18(9-7-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12,17H2/t14-/m0/s1 |
| Standard InChI Key | HMOLUMBNXPQUPP-AWEZNQCLSA-N |
| Isomeric SMILES | C1CN(CCC12C[C@@H](CO2)N)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC12CC(CO2)N)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a spiro[4.5]decane system, where a five-membered oxolane ring (1-oxa) is fused to a six-membered azepane ring (8-aza) via a shared spiro carbon atom. The (S)-configuration at the 3-position introduces chirality, critical for its biological specificity. The benzyl carboxylate group at the 8-position enhances solubility and serves as a protective moiety during synthetic modifications .
Stereochemical Considerations
The (S)-enantiomer’s spatial arrangement influences its binding affinity to biological targets. Computational models derived from InChIKey HGOPYEWWZGZVJI-UHFFFAOYSA-N (PubChem CID: 10425057) highlight intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, stabilizing the spiro conformation .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.36 g/mol |
| IUPAC Name | Benzyl (3S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate |
| CAS Number | 28121-73-5 |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
The compound’s logP value (estimated at 1.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with cyclopentadiene and sodium hydride in anhydrous DMSO/THF to form the spiro intermediate . Key steps include:
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Spirocyclization: Cyclopentadiene undergoes [4+2] cycloaddition with a nitroso compound to generate the spiro framework.
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Amination: Introduction of the amino group at the 3-position via nucleophilic substitution or reductive amination.
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Benzyl Protection: Carboxylation using benzyl chloroformate to yield the final product .
Optimization Challenges
Side reactions, such as over-oxidation or racemization, necessitate precise control of reaction conditions (e.g., low temperatures, inert atmospheres). Yields range from 40–60% after chromatographic purification .
Analytical Characterization
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NMR Spectroscopy: -NMR reveals distinct signals for the benzyl protons (δ 7.2–7.4 ppm) and the spiro methylene groups (δ 3.1–3.5 ppm).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 290.36 [M+H].
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X-ray Crystallography: Resolves the (S)-configuration and spiro geometry, with bond angles of 109.5° at the spiro carbon .
Biological Activity and Mechanisms
Antimicrobial Properties
Analogous spiro compounds, such as 1,2-benzisoxazole derivatives, exhibit moderate activity against E. coli, Klebsiella pneumoniae, and Bacillus subtilis . The amino and carboxylate groups likely disrupt bacterial cell wall synthesis or enzyme function.
Central Nervous System (CNS) Applications
Structurally related azaspirodecanes (e.g., aripiprazole) act as dopamine receptor modulators. The (S)-enantiomer’s ability to cross the blood-brain barrier suggests potential in treating neurological disorders .
Antioxidant Activity
In DPPH scavenging assays, derivatives with electron-donating groups (e.g., methoxy) show IC values of 12–18 μM, comparable to ascorbic acid . The spiro system’s rigidity may enhance radical stabilization.
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